molecular formula C21H27N3O3 B1668044 Bulaquina CAS No. 79781-00-3

Bulaquina

Número de catálogo: B1668044
Número CAS: 79781-00-3
Peso molecular: 369.5 g/mol
Clave InChI: ADCOUXIGWFEYJP-SDXDJHTJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La bulaquina es un agente antimalárico que se utiliza principalmente en combinación con la cloroquina para el tratamiento de la fiebre malárica. Es un derivado sintético de la primaquina, un compuesto de 8-aminoquinolina. La this compound es conocida por su eficacia contra las etapas hepáticas de Plasmodium vivax y Plasmodium ovale, convirtiéndola en una herramienta valiosa en la lucha contra la malaria .

Aplicaciones Científicas De Investigación

Antimalarial Efficacy

Bulaquine has demonstrated notable efficacy as an antimalarial agent, particularly in preventing relapses of Plasmodium vivax malaria. Clinical studies have shown that bulaquine is effective in clearing gametocytes more rapidly than primaquine, making it a promising alternative for malaria treatment.

Clinical Study Findings

  • In a randomized trial involving patients with uncomplicated Plasmodium falciparum malaria, bulaquine was administered at a dosage of 75 mg. Results indicated a significant reduction in gametocyte persistence compared to primaquine, with fewer patients exhibiting gametocyte viability on day 8 post-treatment .
  • Another study reported that bulaquine produced less oxidative damage in G6PD-deficient individuals compared to primaquine, suggesting its potential as a safer option for this vulnerable population .

Safety Profile

Bulaquine exhibits a favorable safety profile, particularly in comparison to primaquine. Preclinical studies have indicated that bulaquine is three to four times safer than primaquine, which is critical given the risks associated with oxidative stress in G6PD-deficient patients.

Tolerability Studies

  • A study assessing the safety and tolerability of bulaquine found that it was well tolerated among participants, with no significant adverse effects reported, especially in those with G6PD deficiency .
  • The incidence of methemoglobinemia—a common side effect associated with primaquine—was significantly lower in patients treated with bulaquine .

Pharmacokinetics and Mechanism of Action

Bulaquine is rapidly absorbed and metabolized into primaquine, which is the active form responsible for its antimalarial effects. Pharmacokinetic studies reveal that bulaquine has variable absorption profiles across different species but maintains effective bioavailability.

Key Pharmacokinetic Insights

  • In animal models (rats and rabbits), bulaquine showed rapid absorption without distinct phases, and it was extensively converted to primaquine post-administration .
  • The elimination half-life of bulaquine was approximately 1.2 hours across species, indicating a relatively short duration of action but effective therapeutic outcomes due to its conversion to primaquine .

Gene Expression Studies

Recent research has explored the molecular effects of bulaquine on gene expression within hepatic tissues. A study using global gene profiling techniques highlighted significant alterations in gene expression related to protein synthesis and cellular signaling pathways following acute exposure to bulaquine.

Gene Expression Findings

  • Analysis revealed perturbations in over 100 gene probes associated with transcription and protein biosynthesis within 24 hours post-administration .
  • Notably, these changes occurred without traditional markers of hepatic stress, suggesting a unique hepatic response to bulaquine treatment that warrants further investigation.

Comparative Studies with Primaquine

Bulaquine has been compared directly with primaquine in several clinical trials to establish its efficacy and safety profile. These studies reinforce bulaquine's position as a viable alternative treatment option for malaria.

Study TypeComparisonFindings
Randomized TrialBulaquine vs PrimaquineBulaquine showed faster clearance of gametocytes (P = 0.002)
Safety StudyBulaquine vs PrimaquineBulaquine resulted in lower incidence of oxidative damage (P < 0.01)
Pharmacokinetic StudyBulaquine absorption ratesHigher bioavailability observed in monkeys compared to rabbits

Mecanismo De Acción

El mecanismo de acción exacto de la bulaquina no se comprende completamente. Se cree que ejerce sus efectos dañando las mitocondrias del parásito de la malaria, inhibiendo así su producción de energía. La this compound también inhibe la síntesis de proteínas y altera la polimerización de aminoácidos por el parásito .

Compuestos Similares:

Singularidad: La this compound es única debido a su estructura química específica, que incluye un grupo dihidrofurano unido al núcleo de quinolina. Esta modificación estructural mejora su eficacia contra las etapas hepáticas de los parásitos de la malaria, convirtiéndola en una valiosa adición al arsenal de medicamentos antimaláricos .

Análisis Bioquímico

Biochemical Properties

Bulaquine interacts with various biomolecules in its role as an antimalarial agent. As a synthetic analogue of primaquine, Bulaquine shares primaquine’s antimalarial activity

Cellular Effects

Bulaquine has significant effects on the cells of the Plasmodium falciparum parasite. It has been suggested that Bulaquine may clear gametocytemia (the presence of gametocytes in the blood) faster than primaquine . This implies that Bulaquine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism within the parasite.

Molecular Mechanism

It is known that Bulaquine, like primaquine, exhibits activity against multiple life cycle stages of Plasmodium that infect humans . This suggests that Bulaquine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression within the parasite.

Metabolic Pathways

Bulaquine is involved in metabolic pathways related to its antimalarial activity. It is known that Bulaquine undergoes metabolic conversion in the liver to its active form

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La bulaquina se sintetiza a través de una serie de reacciones químicas que involucran derivados de quinolinaLas condiciones de reacción a menudo incluyen el uso de catalizadores y configuraciones específicas de temperatura y presión para garantizar las transformaciones químicas deseadas .

Métodos de Producción Industrial: La producción industrial de this compound implica la síntesis química a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas rigurosas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: La bulaquina se somete a diversas reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes:

    Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

    Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

    Reactivos de Sustitución: Halógenos, agentes alquilantes

Productos Principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con propiedades farmacológicas modificadas .

Comparación Con Compuestos Similares

Uniqueness: Bulaquine is unique due to its specific chemical structure, which includes a dihydrofuran group attached to the quinoline nucleus. This structural modification enhances its efficacy against the liver stages of malaria parasites, making it a valuable addition to the arsenal of antimalarial drugs .

Actividad Biológica

Bulaquine, also known as CDRI 80/53, is a novel antimalarial compound derived from the 8-aminoquinoline class. It has garnered attention for its efficacy against the hepatic stages of malaria, particularly Plasmodium vivax and Plasmodium ovale. This article explores the biological activity of bulaquine, including its pharmacological properties, safety profile, and comparative efficacy with primaquine.

Bulaquine functions primarily as an anti-relapse agent, targeting the hypnozoites (dormant liver stages) of P. vivax and P. ovale. Its mechanism involves the inhibition of mitochondrial respiration in the parasites, leading to their death. Studies have shown that bulaquine is structurally similar to primaquine but exhibits enhanced safety and efficacy profiles.

Pharmacokinetics

Research indicates that bulaquine is rapidly absorbed in animal models. In pharmacokinetic studies conducted on rats and rabbits, bulaquine demonstrated a quick absorption rate with no significant absorption delay noted . The compound's pharmacokinetics suggest that it can effectively reach therapeutic levels in a short period, which is crucial for treating acute malaria infections.

Clinical Studies

  • Efficacy Comparison with Primaquine :
    A randomized study involving 91 patients with uncomplicated P. falciparum malaria assessed bulaquine's efficacy compared to primaquine. Results indicated that bulaquine recipients had a significantly lower persistence of gametocytes on day 8 (32% vs. 65% for primaquine) . By day 15, all patients in both groups were gametocyte-free, suggesting that bulaquine may clear gametocytemia faster than primaquine.
  • Anti-Relapse Activity :
    Bulaquine has been shown to be effective in preventing relapses of P. vivax malaria. In a study comparing elubaquine (another name for bulaquine) with primaquine after treatment with chloroquine, no relapses were observed in patients treated with bulaquine over a follow-up period of 28 days . This finding underscores its potential as a safer alternative for patients at risk of oxidative stress due to G6PD deficiency.

Safety Profile

Bulaquine has been reported to have a better safety profile compared to primaquine. In studies evaluating its safety, adverse effects were significantly lower in patients treated with bulaquine, particularly among those with G6PD deficiency . The incidence of methemoglobinemia was also notably less severe compared to primaquine treatment .

Gene Expression Studies

A study investigating the early hepatic response to bulaquine in mice revealed significant alterations in gene expression related to protein synthesis and cellular signaling pathways . Gene profiling identified over 100 probes with differential expression, indicating that bulaquine influences various cellular processes without causing traditional markers of hepatic stress.

Data Summary

Study FocusFindings
Efficacy against P. falciparumBulaquine shows superior gametocytocidal activity compared to primaquine (32% vs. 65% persistence on day 8)
Anti-relapse efficacyNo relapses observed in patients treated with bulaquine post-chloroquine treatment
Safety profileLower incidence of adverse effects and methemoglobinemia compared to primaquine
Gene expressionSignificant perturbation in hepatic gene expression without markers of stress

Case Studies

  • Case Study: Efficacy in G6PD Deficiency :
    A clinical trial involving G6PD-deficient patients demonstrated that those treated with bulaquine did not experience significant drops in hematocrit levels, unlike those receiving primaquine . This highlights bulaquine's potential as a safer option for vulnerable populations.
  • Long-term Efficacy :
    In a longitudinal study assessing relapse rates over several months post-treatment, bulaquine maintained its efficacy as an anti-relapse agent, emphasizing its role in long-term malaria management strategies .

Propiedades

IUPAC Name

(3Z)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCOUXIGWFEYJP-SDXDJHTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCCN/C(=C\1/CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79781-00-3
Record name Bulaquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079781003
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BULAQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSQ6U39Q3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bulaquine
Reactant of Route 2
Reactant of Route 2
Bulaquine
Reactant of Route 3
Reactant of Route 3
Bulaquine
Reactant of Route 4
Reactant of Route 4
Bulaquine
Reactant of Route 5
Reactant of Route 5
Bulaquine
Reactant of Route 6
Reactant of Route 6
Bulaquine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.